molecular formula C10H7ClN2O3 B1436612 2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 730976-58-6

2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No. B1436612
M. Wt: 238.63 g/mol
InChI Key: LRLKSPKVLXAACO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Chemical reactions involve changes in the arrangement of atoms to produce new substances. The type and outcome of a chemical reaction can be influenced by the reactants used, the conditions under which the reaction takes place, and the presence of catalysts . The specific chemical reactions involving “2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid” are not detailed in the retrieved sources.

Scientific Research Applications

Synthesis Applications

  • 2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid and its derivatives are utilized in the synthesis of various complex compounds. For instance, a study by Süsse and Johne (1985) described a method for synthesizing (4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids and their esters, highlighting the compound's role in the formation of these acids (Süsse & Johne, 1985).
  • Additionally, the compound has been used in the synthesis of new 4(3H)-quinazolinone derivatives under solvent-free conditions, as described by Acharyulu et al. (2008) (Acharyulu et al., 2008).

Biological Activity

  • Research by Gaber et al. (2021) focused on synthesizing new quinazoline derivatives to test their anticancer effect against the breast cancer MCF-7 cell line, demonstrating the compound's potential in cancer research (Gaber et al., 2021).
  • A study by Rajasekaran et al. (2013) synthesized novel derivatives of 2-thioxoquinazolin-4(3H)-ones from anthranilic acid and evaluated their antimicrobial and anticonvulsant activities, showing the compound's relevance in developing treatments for seizures and infections (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Chemical Reactions and Properties

  • Ukrainets et al. (2011) conducted a study on the synthesis, tautomerism, and biological activity of benzimidazol-2-ylamides of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, which contributes to understanding the chemical behavior and applications of these compounds in various reactions (Ukrainets, Grinevich, Tkach, Gorokhova, Kravchenko, & Sim, 2011).

properties

IUPAC Name

2-(chloromethyl)-4-oxo-3H-quinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-4-8-12-7-3-5(10(15)16)1-2-6(7)9(14)13-8/h1-3H,4H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLKSPKVLXAACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(NC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24841408
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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